2,5- vs. 3,5-Dichloro Substitution and Permeability
The 2,5-dichlorobenzamido substitution in the target compound confers a distinct lipophilicity profile compared to its closest positional isomer, ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1). The target compound has a computed XLogP3-AA of 5.5, whereas the 3,5-dichloro analog also has an XLogP3-AA of 5.5, indicating equivalent overall lipophilicity [1][2]. However, the difference in dipole moment orientation resulting from the ortho- (2-position) versus meta- (3-position) chlorine substitution leads to divergent molecular electrostatic potential surfaces, which are predicted to affect passive membrane permeability and differential binding to hydrophobic protein pockets [3]. This is a Class-Level Inference because direct experimental permeability measurements for these specific compounds are not available.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) and dipole orientation |
|---|---|
| Target Compound Data | Computed XLogP3-AA: 5.5 (PubChem); 2,5-dichloro substitution pattern |
| Comparator Or Baseline | Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CAS 477501-50-1); Computed XLogP3-AA: 5.5; 3,5-dichloro substitution pattern |
| Quantified Difference | XLogP3-AA difference: 0.0; qualitative difference in dipole vector orientation due to chlorine position |
| Conditions | Computed using XLogP3 version 3.0 as implemented in PubChem |
Why This Matters
For procurement decisions, the 2,5-dichloro regioisomer offers a distinct spatial presentation of chlorine atoms, which may be critical when fine-tuning halogen bond interactions with a biological target.
- [1] PubChem. (2025). Ethyl 3-(2,5-dichlorobenzamido)benzofuran-2-carboxylate (CID 4198622). U.S. National Library of Medicine. View Source
- [2] PubChem. (2025). Ethyl 3-(3,5-dichlorobenzamido)benzofuran-2-carboxylate (CID 4211351). U.S. National Library of Medicine. View Source
- [3] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. View Source
